molecular formula C36H38O2 B14219358 4,4'-Bis[(2-ethenylphenyl)methoxy]-2,2',3,3',5,5'-hexamethyl-1,1'-biphenyl CAS No. 803688-12-2

4,4'-Bis[(2-ethenylphenyl)methoxy]-2,2',3,3',5,5'-hexamethyl-1,1'-biphenyl

Cat. No.: B14219358
CAS No.: 803688-12-2
M. Wt: 502.7 g/mol
InChI Key: UZWSPKKDWKPEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Bis[(2-ethenylphenyl)methoxy]-2,2’,3,3’,5,5’-hexamethyl-1,1’-biphenyl is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its biphenyl core, which is substituted with multiple methyl groups and ethenylphenylmethoxy groups, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis[(2-ethenylphenyl)methoxy]-2,2’,3,3’,5,5’-hexamethyl-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the reaction of 2-ethenylphenol with a suitable biphenyl derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis[(2-ethenylphenyl)methoxy]-2,2’,3,3’,5,5’-hexamethyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form the corresponding ethyl derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide can be used.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions include epoxides, diols, ethyl derivatives, and various substituted biphenyl compounds.

Scientific Research Applications

4,4’-Bis[(2-ethenylphenyl)methoxy]-2,2’,3,3’,5,5’-hexamethyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Bis[(2-ethenylphenyl)methoxy]-2,2’,3,3’,5,5’-hexamethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The ethenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The biphenyl core provides structural stability and facilitates interactions with other compounds.

Comparison with Similar Compounds

Similar Compounds

  • 9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine
  • 4-Methoxyphenethylamine

Uniqueness

4,4’-Bis[(2-ethenylphenyl)methoxy]-2,2’,3,3’,5,5’-hexamethyl-1,1’-biphenyl is unique due to its highly substituted biphenyl core and the presence of multiple functional groups. This makes it a versatile compound with a wide range of applications in different scientific fields .

Properties

CAS No.

803688-12-2

Molecular Formula

C36H38O2

Molecular Weight

502.7 g/mol

IUPAC Name

4-[(2-ethenylphenyl)methoxy]-1-[4-[(2-ethenylphenyl)methoxy]-2,3,5-trimethylphenyl]-2,3,5-trimethylbenzene

InChI

InChI=1S/C36H38O2/c1-9-29-15-11-13-17-31(29)21-37-35-23(3)19-33(25(5)27(35)7)34-20-24(4)36(28(8)26(34)6)38-22-32-18-14-12-16-30(32)10-2/h9-20H,1-2,21-22H2,3-8H3

InChI Key

UZWSPKKDWKPEBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OCC2=CC=CC=C2C=C)C)C)C3=C(C(=C(C(=C3)C)OCC4=CC=CC=C4C=C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.